molecular formula C7H4BrIN2 B1525301 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-16-4

5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1525301
M. Wt: 322.93 g/mol
InChI Key: JEQPNEJKIGXJCI-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound . It is also known as 5-Bromo-3-iodo-7-azaindole . It is a unique chemical used by researchers in the field of early discovery .


Molecular Structure Analysis

The molecular formula of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is C7H4BrIN2 . The molecular weight is 322.93 . The structure includes a pyrrolo and a pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine include a melting point of 234-239 °C . It is a solid form . The compound is sensitive to light .

Scientific Research Applications

Synthesis and Characterization

5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine serves as a precursor in the synthesis of complex heterocyclic compounds. Its halogenated structure is advantageous for various chemical transformations, including selective palladium-catalyzed cross-coupling reactions, facilitating the efficient synthesis of substituted pyridine compounds. This reactivity pattern opens pathways for creating diverse molecular architectures central to pharmaceuticals, agrochemicals, and materials science (Goodby et al., 1996).

Molecular Studies and Antimicrobial Activity

On a molecular level, studies involving 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives have provided insights into their physical properties, such as spectroscopic characterizations and density functional theory (DFT) calculations. These studies help understand the molecule's structure, reactivity, and potential applications in designing more efficient molecular probes or therapeutic agents. Moreover, certain derivatives have demonstrated promising antimicrobial activities, highlighting their potential as scaffolds for developing new antimicrobial agents (Vural & Kara, 2017).

Structural Analysis and Drug Design

The structural elucidation and analysis of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives through advanced techniques like X-ray crystallography and Hirshfeld surface analysis contribute significantly to the field of crystal engineering and drug design. Understanding the intermolecular interactions and molecular geometry of these compounds can lead to the rational design of molecules with desired properties, such as enhanced binding affinity to specific biological targets, thereby advancing the discovery of novel drugs (Jabri et al., 2023).

Applications in Material Science

The unique electronic properties of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives, as revealed by computational studies, suggest their potential applications in material science, particularly in the development of new materials with specific optical and electronic characteristics. These materials could find applications in fields ranging from optoelectronics to sensors, leveraging the compound's ability to undergo specific interactions and transformations (Ahmad et al., 2017).

Safety And Hazards

5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is classified as an irritant . It’s recommended to handle it with appropriate safety measures .

Future Directions

The future directions of research on 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine could involve further exploration of its synthesis methods, chemical reactions, and potential biomedical applications. Given its activity against FGFR1, 2, and 3, it could be a potential candidate for cancer therapy .

properties

IUPAC Name

5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQPNEJKIGXJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696633
Record name 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

CAS RN

1190319-16-4
Record name 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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